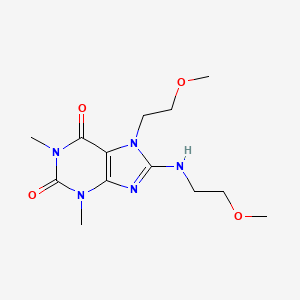
7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H21N5O4 and its molecular weight is 311.342. The purity is usually 95%.
BenchChem offers high-quality 7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urinary Calculi Analysis
Research has identified the presence of methylated purines, including derivatives similar to the query compound, in urinary stones, suggesting that such compounds can serve as admixtures in uric acid stones. The study measured the content of methylated purines in urinary calculi and found that uric acid stones contained admixtures of several purine derivatives, indicating that urinary purines may co-precipitate in samples supersaturated with uric acid, appearing as admixtures in urinary stones. This insight is crucial for understanding the biochemical composition of urinary calculi and its clinical implications in urolithiasis (Safranow & Machoy, 2005).
COPD Drug Interactions
Another application involves the study of drug interactions, particularly between bronchodilators used in Chronic Obstructive Pulmonary Diseases (COPD). The interaction between aminophylline (a compound structurally related to caffeine and theophylline, similar to the query compound) and salbutamol was observed to induce extreme tachycardia, highlighting the importance of monitoring for potential drug interactions in COPD management. This case underscores the need for careful drug management and the potential risks associated with the use of multiple bronchodilators (Meena, 2019).
Parkinson's Disease Research
The compound's relevance extends to neurodegenerative disease research, particularly Parkinson's disease (PD). Studies on caffeine and its derivatives, including structurally similar compounds, have shown neuroprotective effects against PD. The research illustrates that caffeine and certain A2A adenosine receptor antagonists can attenuate the dopaminergic deficits characteristic of PD, offering a potential therapeutic avenue for managing this neurodegenerative disease (Chen et al., 2001).
Purine Metabolism in Humans
The metabolism and excretion of purines in humans have been a significant area of study. Investigations into the metabolic pathways of purines, including the conversion of specific purine derivatives, provide insights into human biochemistry and potential implications for understanding metabolic disorders. For instance, the study of urinary excretion patterns of purines in normal children and adults sheds light on normal and pathological purine metabolism, which is crucial for diagnosing and managing metabolic and genetic disorders (Perry et al., 1962).
特性
IUPAC Name |
7-(2-methoxyethyl)-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c1-16-10-9(11(19)17(2)13(16)20)18(6-8-22-4)12(15-10)14-5-7-21-3/h5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDAZJZQUWZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

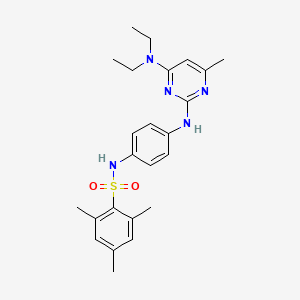
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)
![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
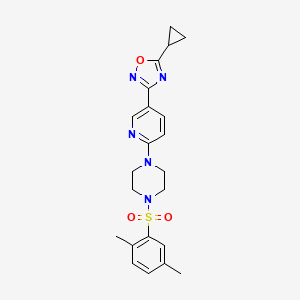
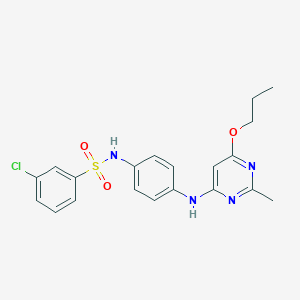
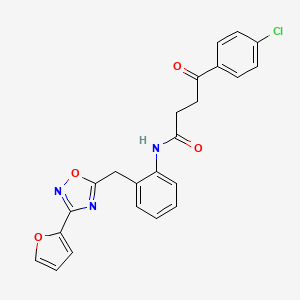
![N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)
![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2700157.png)
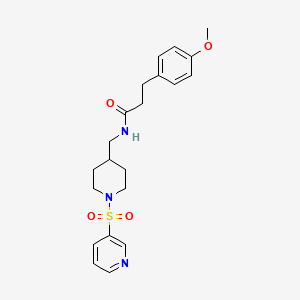
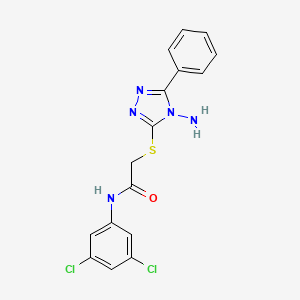
![2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)